molecular formula C20H17NO3 B5439382 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE

2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE

Cat. No.: B5439382
M. Wt: 319.4 g/mol
InChI Key: SSKQIHBTEBFHHC-UHFFFAOYSA-N
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Description

2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE is an organic compound that features a naphthalene ring system substituted with a phenylformamido group and an ethyl ester group

Properties

IUPAC Name

2-benzamidoethyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19(16-8-2-1-3-9-16)21-13-14-24-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKQIHBTEBFHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE typically involves the reaction of naphthalene-1-carboxylic acid with 2-(phenylformamido)ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenylformamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-ALCOHOL.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The phenylformamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring system can participate in π-π stacking interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid derivatives: Compounds with similar naphthalene ring systems but different substituents.

    Phenylformamido derivatives: Compounds with phenylformamido groups attached to different core structures.

Uniqueness

2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE is unique due to the combination of its naphthalene ring system and phenylformamido group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.

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